molecular formula C22H22N2O6S B12191804 N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12191804
M. Wt: 442.5 g/mol
InChI Key: DENPIJYCRJSRLY-UYRXBGFRSA-N
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Description

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a methoxybenzylidene group, and a dihydroxyphenylethyl side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the methoxybenzylidene group, and finally the attachment of the dihydroxyphenylethyl side chain. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The methoxybenzylidene group can be reduced to the corresponding benzyl group.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction of the methoxybenzylidene group can produce benzyl derivatives.

Scientific Research Applications

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the thiazolidine ring may interact with enzymes or receptors involved in inflammatory processes. The methoxybenzylidene group can modulate the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dihydroxyphenyl)ethyl]-2-propenamide: Shares the dihydroxyphenylethyl group but lacks the thiazolidine ring and methoxybenzylidene group.

    N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methylacrylamide: Similar structure but with a different substituent on the amide group.

Uniqueness

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C22H22N2O6S/c1-30-18-5-3-2-4-15(18)13-19-21(28)24(22(29)31-19)11-9-20(27)23-10-8-14-6-7-16(25)17(26)12-14/h2-7,12-13,25-26H,8-11H2,1H3,(H,23,27)/b19-13-

InChI Key

DENPIJYCRJSRLY-UYRXBGFRSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC(=C(C=C3)O)O

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC(=C(C=C3)O)O

Origin of Product

United States

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